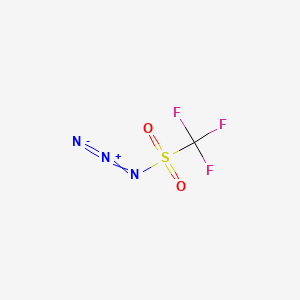

Trifluoromethanesulfonyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-diazo-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPHMXWPDCSHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450816 | |

| Record name | triflic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-45-6 | |

| Record name | Trifluoromethanesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triflic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trifluoromethanesulfonyl Azide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trifluoromethanesulfonyl azide (B81097) (TfN₃), a highly reactive and versatile reagent in organic synthesis. This document covers its synthesis, key chemical and physical properties, reactivity, and applications, with a special focus on its relevance in drug development. Detailed experimental protocols and safety information are also included to ensure its safe and effective use in the laboratory.

Introduction

Trifluoromethanesulfonyl azide, also known as triflyl azide, is a potent diazo-transfer agent and a precursor for the trifluoromethyl group, making it a valuable tool in modern organic chemistry.[1] Its high reactivity stems from the powerful electron-withdrawing nature of the trifluoromethanesulfonyl group, which renders the azide moiety highly electrophilic.[2] This property is harnessed in various chemical transformations, including the efficient conversion of primary amines to azides and the azidotrifluoromethylation of alkenes.[1][3] The incorporation of the trifluoromethyl group is of particular interest in drug discovery, as it can significantly enhance the pharmacological properties of bioactive molecules, such as metabolic stability and lipophilicity.[3] However, the high reactivity of this compound also necessitates careful handling due to its potential instability and explosive nature.[4]

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with sodium azide (NaN₃).[3] Alternative, safer routes have also been developed to mitigate the risks associated with this energetic compound.[1]

Synthesis from Trifluoromethanesulfonic Anhydride and Sodium Azide

This widely used method is typically performed in a biphasic system to facilitate the separation of the product.[3]

Reaction Scheme:

Tf₂O + NaN₃ → TfN₃ + NaOTf[5]

Table 1: Reaction Conditions for the Synthesis of this compound from Trifluoromethanesulfonic Anhydride.

| Parameter | Value/Condition | Reference(s) |

| Reactants | Trifluoromethanesulfonic anhydride, Sodium azide | [4] |

| Solvent System | Dichloromethane (B109758)/Water (traditional), Toluene/Water, Hexane (B92381)/Water, Acetonitrile/Water | [2][3][5] |

| Temperature | 0 °C | [3] |

| Reaction Time | Approximately 2 hours | [2] |

| Work-up | Separation of the organic layer | [2] |

| Yield | 65-85% | [3] |

Note: The use of dichloromethane is discouraged due to the potential formation of highly explosive byproducts such as azido-chloromethane and diazidomethane.[1][2][5] Toluene or hexane are recommended as safer alternative solvents.[2]

Alternative Synthesis from Imidazole-1-sulfonyl Azide Precursors

To address the safety concerns associated with the traditional synthesis, methods utilizing imidazole-1-sulfonyl azide (ISA) precursors have been developed.[1] These reagents, such as imidazole-1-sulfonyl azide hydrochloride, are often more stable, crystalline, and can be prepared from inexpensive starting materials.[6] They offer a safer alternative for the in situ generation or synthesis of diazo-transfer reagents with comparable reactivity to this compound.[1][6]

Properties of this compound

This compound is a highly energetic compound that should be handled with extreme caution. It is typically used in situ and is never concentrated due to its explosive nature.[4]

Table 2: Physical and Chemical Properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | CF₃N₃O₂S | [7] |

| Molecular Weight | 175.09 g/mol | [1] |

| Boiling Point | 80-81 °C | [5] |

| CAS Number | 3855-45-6 | [1] |

| Appearance | Not specified (used in solution) | |

| Solubility | Insoluble in water | [5] |

| Stability | Highly unstable, potentially explosive. Should be used immediately after preparation. | [4] |

Table 3: Spectroscopic Data for this compound.

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| FTIR | Azide (N₃) stretch: ~2135 cm⁻¹ | [8] |

| ¹⁹F NMR | The chemical shift for CF₃ groups typically appears between -50 to -70 ppm (relative to CFCl₃). | |

| ¹³C NMR | Data for this compound can be found in spectral databases. | [4] |

Reactivity and Applications

This compound is a versatile reagent with important applications in organic synthesis, particularly in the preparation of nitrogen-containing compounds and the introduction of trifluoromethyl groups.

Diazo-Transfer Reactions

The primary application of this compound is as a highly efficient diazo-transfer reagent for the conversion of primary amines to the corresponding azides.[1] This reaction proceeds under mild conditions and is crucial for the synthesis of a wide variety of organic azides, which are themselves important intermediates in reactions like cycloadditions.[1]

Caption: Workflow of a typical diazo-transfer reaction.

The mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide group in this compound.[1] This is followed by a series of proton transfer and elimination steps to yield the azide product and trifluoromethanesulfonamide as a byproduct.[1]

Azidotrifluoromethylation of Alkenes

This compound can also act as a bifunctional reagent, enabling the simultaneous introduction of both an azide and a trifluoromethyl group across a double bond in unactivated alkenes. This metal-free reaction provides a direct and efficient route to vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry.

Caption: Radical chain mechanism for azidotrifluoromethylation.

The reaction is proposed to proceed via a radical chain mechanism. A radical initiator generates a trifluoromethanesulfonyl radical, which then releases sulfur dioxide to form a trifluoromethyl radical. This radical adds to the alkene, and the resulting alkyl radical reacts with another molecule of this compound to yield the product and regenerate the trifluoromethanesulfonyl radical.

Experimental Protocols

Extreme caution should be exercised when performing these procedures. These reactions should only be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Protocol for the Synthesis of this compound in Dichloromethane/Water

This protocol is adapted from a procedure detailed in the Journal of Organic Chemistry.[4]

Materials:

-

Sodium azide (8 g)

-

Deionized water (20 mL)

-

Dichloromethane (25 mL)

-

Trifluoromethanesulfonic anhydride (7 g)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Syringe

-

Separatory funnel

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve 8 g of sodium azide in 20 mL of deionized water.

-

Add 25 mL of dichloromethane to the aqueous solution.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add 7 g of trifluoromethanesulfonic anhydride to the reaction mixture via syringe over a period of 10-15 minutes.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic (dichloromethane) layer.

-

Extract the aqueous layer with two additional 10 mL portions of dichloromethane.

-

Combine all the organic layers. This solution of this compound is to be used immediately without concentration.[4]

Protocol for the Diazo-Transfer Reaction with a Primary Amine

Materials:

-

Solution of this compound in dichloromethane (prepared as above)

-

Primary amine

-

Appropriate reaction flask and magnetic stirrer

Procedure:

-

To the freshly prepared solution of this compound in dichloromethane at 0 °C, add the primary amine dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and removal of the solvent under reduced pressure.

-

Purify the resulting azide by an appropriate method, such as column chromatography.

Safety Information

This compound is an extremely reactive and potentially explosive compound that is also toxic.[4] Strict adherence to safety protocols is mandatory.

Table 4: Hazard and Safety Information for this compound.

| Hazard | Description and Precaution | Reference(s) |

| Explosive | Potentially explosive. NEVER CONCENTRATE solutions of triflyl azide. Avoid heat, shock, and friction. Use a blast shield. | [4] |

| Toxicity | May be fatal if absorbed through the skin or swallowed. Severe irritant to the respiratory tract. | [4] |

| Eye Contact | Causes redness, pain, and irritation. Wear safety goggles and a face shield. | [4] |

| Skin Contact | Causes irritation, redness, and blisters. Wear nitrile gloves and a lab coat. | [4] |

| Inhalation | Severe irritation of the respiratory tract. Work in a well-ventilated chemical fume hood. | [4] |

| Ingestion | May cause severe irritation of the digestive tract and can be fatal. Do not ingest. | [4] |

| Handling | Use in a chemical fume hood. Avoid chlorinated solvents. Quench any residual azide before disposal. | [2][4] |

| Storage | DO NOT STORE. Prepare fresh and use immediately. | [4] |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of azides and trifluoromethyl-containing compounds. Its high reactivity, while demanding careful handling and strict safety precautions, enables efficient and valuable chemical transformations. For researchers in drug development, the ability to readily introduce azide and trifluoromethyl functionalities opens up avenues for the synthesis of novel and potent therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and successful application in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methanesulfonyl azide, trifluoro- | CF3N3O2S | CID 10986786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3855-45-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum [chemicalbook.com]

Trifluoromethanesulfonyl Azide: A Multifaceted Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonyl azide (B81097) (TfN₃), also known as triflyl azide, has emerged as a powerful and versatile reagent in organic chemistry. Its high reactivity, driven by the potent electron-withdrawing trifluoromethanesulfonyl group, makes it a cornerstone for various synthetic transformations. This guide provides a comprehensive overview of its primary applications, including detailed experimental protocols and mechanistic insights, tailored for professionals in chemical research and drug development.

Core Applications of Trifluoromethanesulfonyl Azide

This compound is predominantly utilized in two key areas: as a highly efficient diazo-transfer agent and as a bifunctional reagent for concomitant azidation and trifluoromethylation.

Diazo-Transfer Reactions

The most established application of triflyl azide is in diazo-transfer reactions, where it efficiently converts primary amines and activated methylene (B1212753) compounds into their corresponding azides and diazo compounds, respectively.[1][2] This transformation is fundamental for the synthesis of a wide array of organic azides, which are crucial intermediates in cycloaddition reactions, reductions, and other synthetic manipulations.[1]

From Primary Amines to Azides:

Triflyl azide smoothly converts primary amines into azides under mild conditions.[3] The reaction proceeds via a nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by proton transfer and elimination to yield the alkyl azide and trifluoromethanesulfonamide (B151150).[1] The use of a base, such as 2,6-lutidine, is often employed to neutralize the trifluoromethanesulfonamide byproduct.[4] Copper(II) salts, like copper(II) sulfate, can catalyze the reaction, enhancing its rate and efficiency.[1]

From Activated Methylene Compounds to Diazo Compounds:

Triflyl azide is also a potent reagent for the synthesis of diazo compounds from substrates with activated methylene groups, such as β-ketoesters and α-nitrocarbonyl compounds.[1][5][6] These reactions are typically carried out in the presence of a base. The resulting diazo compounds are valuable precursors in various transition metal-catalyzed reactions, including cyclopropanations and X-H insertion reactions.[5]

Bifunctional Reagent: Azidotrifluoromethylation of Alkenes

More recently, triflyl azide has been recognized for its capacity to act as a bifunctional reagent, enabling the simultaneous introduction of both an azide and a trifluoromethyl group across a double bond.[1][7][8] This metal-free azidotrifluoromethylation of unactivated alkenes provides a direct and atom-economical route to vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry and drug discovery.[7][8][9] The reaction is believed to proceed through a radical chain mechanism.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key applications of this compound.

Table 1: Diazo-Transfer Reaction with Primary Amines

| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Hexylamine | 2,6-Lutidine | CH₂Cl₂ | 0 | 2 | ~70 | [4] |

| 2,4,4-Trimethyl-2-pentylamine | 2,6-Lutidine | CH₂Cl₂ | 0 | 2 | ~70 | [4] |

| Various Primary Amines | Copper(II) Sulfate | Various | Mild | - | High | [1] |

Table 2: Diazo-Transfer Reaction with Activated Methylene Compounds

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl nitroacetate | Pyridine (B92270) | Acetonitrile | - | - | 88 | [5] |

| α-Nitrocarbonyl Compounds | Pyridine | Acetonitrile | - | - | High | [5] |

| β-Ketonitrile | DBU | - | - | - | 85 | [10] |

Table 3: Azidotrifluoromethylation of Unactivated Alkenes

| Substrate | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | IN-3 | Hexane | 100 | 12 | 85 | [7] |

| Styrene | IN-3 | Hexane | 100 | 12 | 75 | [7] |

| 1,1-Disubstituted Alkenes | IN-3 | Hexane | 100 | 12 | 71-81 | [7] |

Experimental Protocols

Preparation of this compound

Caution: this compound is a potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment, including a blast shield.[11][12] It is recommended to prepare it fresh and use it in solution without isolation or concentration.[12]

A solution of sodium azide (8 g) in water (20 mL) is cooled to 0°C. Dichloromethane (B109758) (25 mL) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (7 g, 0.025 mol) while maintaining the temperature at 0°C and stirring vigorously. The reaction mixture is stirred for 2 hours at 0°C. The organic layer containing the this compound is then separated and can be used directly for subsequent reactions.[4] Alternative solvents like toluene, acetonitrile, or pyridine can be used instead of dichloromethane to avoid the formation of explosive byproducts.[3]

General Procedure for Diazo-Transfer from a Primary Amine

To a solution of the primary amine in a suitable solvent (e.g., dichloromethane), an equimolar amount of a non-nucleophilic base (e.g., 2,6-lutidine) is added at 0°C. The freshly prepared solution of this compound is then added dropwise. The reaction is stirred at 0°C for a few hours and monitored by TLC. Upon completion, the reaction is worked up to isolate the corresponding azide.

General Procedure for Azidotrifluoromethylation of an Alkene

In a reaction vessel, the alkene (1.0 equiv), this compound (2.0 equiv), and a radical initiator (e.g., IN-3, 0.2 equiv) are dissolved in a suitable solvent (e.g., hexane). The mixture is heated at a specified temperature (e.g., 100°C) for several hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the vicinal trifluoromethyl azide.[7]

Mechanistic Diagrams

Caption: Mechanism of Diazo-Transfer from a Primary Amine to an Azide.

Caption: Proposed Radical Chain Mechanism for Azidotrifluoromethylation of Alkenes.

Safety Considerations

This compound is a high-energy compound and should be handled with caution.[12] It is recommended to use it in solution and avoid isolation of the neat substance.[12] Reactions should be conducted behind a blast shield in a well-ventilated fume hood.[12] Personal protective equipment, including safety goggles, a face shield, and appropriate gloves, should be worn at all times.[11][13] Due to its potential instability, it should be prepared fresh for each use and not stored.[12]

References

- 1. This compound | 3855-45-6 | Benchchem [benchchem.com]

- 2. Azidation, Diazo Transfer [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A Powerful Reagent for the Preparation of α-Nitro-α-diazocarbonyl Derivatives [organic-chemistry.org]

- 6. Page loading... [guidechem.com]

- 7. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06473D [pubs.rsc.org]

- 10. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. echemi.com [echemi.com]

Triflyl Azide (TfN₃): A Comprehensive Technical Guide

Trifluoromethanesulfonyl azide (B81097), commonly referred to as triflyl azide (TfN₃), is a highly reactive and energetic organic azide. It is a powerful reagent in organic synthesis, primarily utilized for diazo-transfer reactions. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

Triflyl azide is generally prepared and used in situ as a solution and is never isolated in its pure form due to its explosive nature.[1][2] Its physical properties are therefore often cited for its solutions or are computationally derived.

Table 1: Physical and Chemical Properties of Triflyl Azide

| Property | Value | Source(s) |

| Molecular Formula | CF₃N₃O₂S | [3][4] |

| Molecular Weight | 175.09 g/mol | [3] |

| Boiling Point | 80-81 °C | [5] |

| Appearance | Typically used as a solution in an organic solvent | [1][6] |

| Solubility | Insoluble in water | [5] |

| Crystal System | Monoclinic | [3][7] |

| Space Group | P 1 21/c 1 | [3][7] |

| IR Absorption (N₃ stretch) | ~2124 cm⁻¹ | [8][9] |

Spectroscopic Characterization: The most characteristic spectroscopic feature of triflyl azide is the strong asymmetric stretching vibration of the azide group, which appears in the infrared spectrum around 2124 cm⁻¹.[8][9] This peak is located in a relatively uncongested region of the IR spectrum, making it a useful diagnostic tool.[10]

Chemical Properties and Reactivity

Triflyl azide is recognized as an exceptionally reactive diazo-transfer reagent.[6] The high reactivity stems from the potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group, which renders the azide moiety highly electrophilic.[6][7] This facilitates the efficient transfer of a diazo group to various nucleophiles.

Its primary application is in the conversion of primary amines to the corresponding azides.[6][11] This transformation is fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials, as azides are versatile intermediates for reactions like cycloadditions (e.g., "click chemistry") and reductions to amines.[7][12]

Beyond primary amines, triflyl azide can also react with other substrates, such as active methylene (B1212753) compounds to form diazo compounds, and sulfonamides to generate other sulfonyl azides.[13][14]

Experimental Protocols

Due to its hazardous nature, triflyl azide should always be prepared fresh and used immediately in solution.[1][6] It should never be concentrated or stored.[1][2][6]

1. In Situ Preparation of Triflyl Azide

This protocol is adapted from established procedures, with modifications to enhance safety by avoiding chlorinated solvents.[6][15]

-

Materials:

-

Sodium azide (NaN₃)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Water

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Blast shield

-

-

Procedure:

-

In a chemical fume hood, behind a blast shield, prepare a biphasic solution by dissolving sodium azide in water and adding an equal volume of toluene.[6][15]

-

Cool the vigorously stirred mixture to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.0 equivalent) to the cold, stirred solution via syringe over 15-20 minutes.

-

Continue stirring the reaction mixture at 0 °C for approximately 2 hours.[6]

-

After the reaction is complete, carefully transfer the mixture to a separatory funnel.

-

Separate the organic layer (toluene), which now contains the triflyl azide solution.

-

The resulting solution should be used directly in the subsequent reaction without any concentration steps.[1][6]

-

Caption: Synthesis of Triflyl Azide.

2. Diazo-Transfer Reaction with a Primary Amine

This is a general procedure for the conversion of a primary amine to an azide using the in situ prepared triflyl azide solution.

-

Materials:

-

Primary amine

-

Triflyl azide solution in toluene (prepared as above)

-

Copper(II) sulfate (B86663) (CuSO₄) (catalytic amount)

-

Base (e.g., NaHCO₃ or pyridine)

-

Magnetic stirrer

-

-

Procedure:

-

In a separate flask, dissolve the primary amine in a suitable solvent mixture, such as methanol and water.

-

Add a catalytic amount of copper(II) sulfate and the base.

-

With vigorous stirring, add the freshly prepared triflyl azide solution in toluene to the amine solution.[15]

-

The reaction is typically stirred at room temperature and monitored by an appropriate method (e.g., TLC or LC-MS) until the starting amine is consumed.

-

Upon completion, the reaction is worked up by extraction to isolate the azide product.

-

Caption: Diazo-Transfer Reaction Mechanism.

Safety and Handling

Triflyl azide is a potentially explosive compound and must be handled with extreme caution.[1][16]

-

Explosion Hazard: It is highly energetic and can decompose explosively, especially in concentrated form or when subjected to heat, shock, or pressure.[6][17][18]

-

In Situ Use Only: Triflyl azide should never be isolated, concentrated, or stored.[1][6] It must be prepared fresh and used immediately as a dilute solution.

-

Solvent Choice: The use of chlorinated solvents like dichloromethane (B109758) for its preparation is strongly discouraged due to the potential formation of highly explosive byproducts such as azido-chloromethane and diazidomethane.[6][7][18] Toluene or hexane (B92381) are recommended as safer alternatives.[6]

-

Personal Protective Equipment (PPE): Always work in a chemical fume hood with the sash lowered as much as possible to act as a blast shield.[1][17] Wear appropriate PPE, including safety goggles, a face shield, and a lab coat.[1][19]

-

Waste Disposal: Any residual triflyl azide must be quenched before disposal.[6][16] The waste should be placed in a designated, properly labeled container, away from acids.[18]

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanesulfonyl azide, trifluoro- | CF3N3O2S | CID 10986786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Trifluoromethanesulfonyl azide - Wikiwand [wikiwand.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 3855-45-6 | Benchchem [benchchem.com]

- 8. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic azide - Wikipedia [en.wikipedia.org]

- 13. Azide synthesis by diazotransfer [organic-chemistry.org]

- 14. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. ucd.ie [ucd.ie]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to Trifluoromethanesulfonyl Azide (CAS 3855-45-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethanesulfonyl azide (B81097), commonly referred to as triflyl azide (TfN₃), is a highly effective and versatile reagent in modern organic synthesis. With the CAS number 3855-45-6, this compound is primarily recognized for its role as a powerful diazo-transfer agent, enabling the efficient conversion of primary amines to their corresponding azides under mild conditions.[1] This transformation is a cornerstone in the synthesis of a wide array of organic azides, which are pivotal intermediates in cycloaddition reactions, reductions, and the increasingly important field of bioconjugation via "click chemistry."

More recently, triflyl azide has been identified as a bifunctional reagent capable of concurrently introducing both an azide and a trifluoromethyl group across a double bond in a single step (azidotrifluoromethylation).[2][3] The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This dual reactivity, coupled with its high electrophilicity, makes triflyl azide an indispensable tool for synthetic chemists in academia and the pharmaceutical industry.[4]

This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and application, and critical safety information for Trifluoromethanesulfonyl azide.

Chemical and Physical Properties

This compound is a volatile and highly reactive compound. Due to its hazardous nature, it is often prepared in situ for immediate use.[1][5] The reported physical properties have some discrepancies in the literature, which may be attributed to the conditions of measurement or the purity of the substance.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 3855-45-6 | [1][4] |

| Molecular Formula | CF₃N₃O₂S | [1][4] |

| Molecular Weight | 175.09 g/mol | [1][4] |

| Boiling Point | -57.8 °C | [6] |

| 80-81 °C | [1][7] | |

| Solubility | Insoluble in water. Soluble in various organic solvents such as toluene (B28343), acetonitrile, and hexane.[1][4][7] | [1][4][7] |

| Density | No data available | N/A |

| Melting Point | No data available | N/A |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks | Source(s) |

| FTIR | The most prominent vibrational band for azides is the asymmetric stretch of the N₃ group, which typically appears in the range of 2100-2160 cm⁻¹. For organic azides, this peak is strong and sharp.[8][9] | [8][9] |

| ¹⁹F NMR | The chemical shift of the CF₃ group is a key identifier. The ¹⁹F NMR spectrum is expected to show a singlet. The typical range for a CF₃ group attached to a sulfonyl group is around -60 to -80 ppm relative to CFCl₃.[10][11][12] | [10][11][12] |

| ¹³C NMR | A quartet is expected for the trifluoromethyl carbon due to coupling with the three fluorine atoms. | [10] |

| ¹H NMR | As the molecule contains no hydrogen atoms, no signal is observed in the ¹H NMR spectrum. | N/A |

Synthesis and Reaction Mechanisms

Synthesis of this compound

The most common and established method for the preparation of triflyl azide is the reaction of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with sodium azide (NaN₃).[1][7] The reaction is typically performed at low temperatures to control its exothermicity and is often carried out in a biphasic system to facilitate the separation of the organic-soluble product from aqueous byproducts.[4]

Caution: this compound is potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. It is not recommended to isolate the neat compound; instead, it should be generated and used as a solution.

-

Reagent Preparation: A solution of sodium azide (NaN₃, 5.0 equivalents) is prepared in water.

-

Reaction Setup: The aqueous sodium azide solution is added to a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. A solution of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) is added to the flask. The use of dichloromethane has raised safety concerns due to the potential formation of explosive azido-chloromethane and diazidomethane, making toluene a safer alternative.[5][7][13]

-

Reaction: The biphasic mixture is stirred vigorously at 0 °C for approximately 2 hours.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer containing the triflyl azide is separated.

-

Use: The resulting solution of triflyl azide is typically used directly in the subsequent reaction without further purification or concentration.

Caption: Workflow for the synthesis of this compound.

Diazo-Transfer Reaction

Triflyl azide excels as a diazo-transfer reagent, most notably in the conversion of primary amines to azides. This reaction proceeds through a nucleophilic attack mechanism. The powerful electron-withdrawing nature of the trifluoromethanesulfonyl group renders the azide moiety highly electrophilic, facilitating the reaction.[1]

-

Reaction Setup: The primary amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., toluene or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

Addition of Reagents: A solution of triflyl azide (typically 1.1 to 1.5 equivalents, prepared as described above) is added dropwise to the stirred amine solution. A base, such as triethylamine (B128534) (1.5 equivalents), is often added to neutralize the triflic acid byproduct.

-

Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure azide.

Caption: Mechanism of the diazo-transfer reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Information

While a specific, universally adopted GHS classification for triflyl azide is not consistently available across all databases, related azides and energetic materials are typically classified with the following hazards. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

-

Pictograms:

-

GHS01: Exploding Bomb (for explosive properties)

-

GHS06: Skull and Crossbones (for acute toxicity)

-

GHS08: Health Hazard (for other systemic effects)

-

-

Signal Word: Danger

-

Hazard Statements (Potential):

-

H200-series: Explosive; mass explosion hazard.

-

H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled.

-

H370-series: May cause damage to organs.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle triflyl azide in a well-ventilated chemical fume hood, preferably one rated for explosive materials. A blast shield should be used at all times.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2][14]

-

Skin Protection: Wear flame-resistant and chemically impervious gloves (e.g., butyl rubber or Viton) and a lab coat.[2][14]

-

Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge.[2][14]

-

-

Precautions for Safe Handling:

-

Avoid shock, friction, and heat.

-

Never work with the neat or concentrated compound. Always use it in solution.

-

Avoid contact with incompatible materials, which include strong oxidizing agents, strong acids, and metals.

-

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][14]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][14]

Toxicity

Applications in Research and Development

The utility of this compound extends across various domains of chemical synthesis, with significant implications for drug discovery and materials science.

-

Pharmaceutical Synthesis: The azide group is a versatile functional handle. It can be readily converted to an amine or used in Huisgen cycloaddition reactions ("click chemistry") to link molecular fragments. The ability to form azides from primary amines is crucial in peptide and carbohydrate chemistry.[16]

-

Medicinal Chemistry: The introduction of a trifluoromethyl group can significantly improve the pharmacological profile of a lead compound. The azidotrifluoromethylation reaction provides a direct route to novel CF₃-containing building blocks.[2]

-

Materials Science: Azide-functionalized molecules are used in the surface modification of materials and the synthesis of specialized polymers and energetic materials.[4]

Conclusion

This compound (CAS 3855-45-6) is a reagent of significant importance in contemporary organic synthesis. Its high reactivity as both a diazo-transfer agent and a source of the trifluoromethyl radical and azide anion makes it a powerful tool for the construction of complex molecules. However, its hazardous and potentially explosive nature necessitates stringent safety protocols and careful handling. This guide provides the foundational technical information required for its safe and effective use in a research and development setting. Researchers should always consult up-to-date safety data sheets and relevant literature before handling this compound.

References

- 1. This compound | 3855-45-6 | Benchchem [benchchem.com]

- 2. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 3855-45-6 [smolecule.com]

- 5. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 6. lookchem.com [lookchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. biophysics.org [biophysics.org]

- 12. colorado.edu [colorado.edu]

- 13. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Trifluoromethanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl azide (B81097) (CF₃SO₂N₃), also known as triflyl azide, is a pivotal reagent in organic synthesis, valued for its ability to participate in diazo-transfer reactions and, more recently, as a bifunctional reagent for azidotrifluoromethylation. A thorough understanding of its molecular structure and bonding is crucial for comprehending its reactivity and for the rational design of new synthetic methodologies. This guide provides a detailed analysis of the structural and electronic properties of trifluoromethanesulfonyl azide, supported by experimental data and computational studies.

Molecular Structure and Conformation

The three-dimensional arrangement of this compound has been unequivocally determined through single-crystal X-ray diffraction analysis.[1] In the solid state, the molecule adopts a specific conformation characterized by the synperiplanar orientation of one of the sulfonyl oxygen atoms with respect to the azide group. This conformational preference is a key feature of its structure.

Experimental studies, corroborated by quantum chemical calculations, have revealed that the two oxygen atoms of the sulfonyl group are non-equivalent.[2][3] The dihedral angle ϕ(OS−NN) for this compound in the solid state has been determined to be -23.74(15)°.[2][3] This specific arrangement is not arbitrary but is governed by underlying electronic interactions.

Anomeric Effect

The preference for the synperiplanar conformation between a sulfonyl oxygen and the azide group is rationalized by the presence of a dominant anomeric interaction.[2][3][4] This interaction involves the donation of electron density from a nitrogen lone pair orbital (nσ(N)) to an antibonding sulfur-oxygen orbital (σ*(S-O)).[2][3] This electron delocalization stabilizes this particular conformation and contributes to the observed molecular geometry. Computational studies have shown that this conformation is significantly more stable than other possible conformers.[3]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through experimental techniques and computational modeling. The following tables summarize the key crystallographic and calculated structural data.

Table 1: Crystallographic Data for this compound [5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.0666 |

| b (Å) | 17.0136 |

| c (Å) | 7.0041 |

| α (°) | 90.00 |

| β (°) | 106.130 |

| γ (°) | 90.00 |

| Z | 4 |

| Z' | 1 |

Table 2: Selected Calculated Structural Parameters for this compound (B3LYP/6-311+G(3df)) [3]

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S-N | Data not explicitly found in provided abstracts |

| S=O | Data not explicitly found in provided abstracts |

| N-N (adjacent to S) | Data not explicitly found in provided abstracts |

| N-N (terminal) | Data not explicitly found in provided abstracts |

| C-S | Data not explicitly found in provided abstracts |

| C-F | Data not explicitly found in provided abstracts |

| O=S=O | Data not explicitly found in provided abstracts |

| C-S-N | Data not explicitly found in provided abstracts |

| S-N-N | Data not explicitly found in provided abstracts |

| N-N-N | Data not explicitly found in provided abstracts |

| F-C-F | Data not explicitly found in provided abstracts |

Note: While the source indicates that structural parameters were listed in tables within the full publication, the specific bond lengths and angles were not available in the provided search snippets. The table structure is provided for completeness.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with sodium azide.[1][6]

Reaction: (CF₃SO₂)₂O + NaN₃ → CF₃SO₂N₃ + NaOSO₂CF₃

Procedure:

-

Trifluoromethanesulfonic anhydride is dissolved in a suitable non-polar solvent, such as hexane, toluene, or acetonitrile.[1][6][7] The use of dichloromethane (B109758) is discouraged due to the potential formation of explosive azido-chloromethane and diazidomethane.[6][7]

-

Sodium azide is added to the solution.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

The resulting this compound can be used in situ for subsequent reactions or isolated, though caution is advised due to its potentially explosive nature.[7][8]

An alternative synthetic route starts from imidazole-1-sulfonyl azide.[6]

Spectroscopic and Structural Characterization

The molecular structure and vibrational properties of this compound are characterized using a combination of spectroscopic and diffraction techniques.

-

Infrared (IR) and Raman Spectroscopy: IR spectroscopy (in the gas phase and argon matrix) and Raman spectroscopy (of the liquid) have been used to study the vibrational modes of the molecule.[2][3] The observation of non-equivalent oxygen atoms in the sulfonyl group was confirmed by matrix IR spectroscopy of ¹⁸O-labeled this compound.[2][3]

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state molecular structure.[1] A suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the diffraction pattern is collected. Analysis of the diffraction data allows for the determination of the unit cell dimensions and the precise atomic positions within the crystal lattice.[9][10]

Reactivity and Mechanistic Pathways

This compound is a versatile reagent in organic synthesis, primarily known for its role in diazo-transfer reactions.[4][6] It efficiently converts primary amines to the corresponding azides.[6]

More recently, it has been employed as a bifunctional reagent for the metal-free azidotrifluoromethylation of unactivated alkenes.[8][11] This reaction proceeds via a putative radical chain mechanism.

Proposed Radical Chain Pathway for Azidotrifluoromethylation

The azidotrifluoromethylation of alkenes using this compound is proposed to occur through the following steps.[8][11]

Figure 1: Proposed radical chain mechanism for the azidotrifluoromethylation of alkenes.

Pathway Description:

-

Initiation: A radical initiator thermally decomposes to generate an initial radical species. This radical reacts with this compound to produce a trifluoromethanesulfonyl radical, which then releases sulfur dioxide to form a trifluoromethyl radical.[8][11]

-

Propagation: The trifluoromethyl radical adds to the alkene, forming a more stable alkyl radical intermediate. This alkyl radical then reacts with another molecule of this compound to yield the vicinal azidotrifluoromethylated product and regenerate the trifluoromethanesulfonyl radical, which continues the chain reaction.[4][8][11]

Conclusion

This compound possesses a well-defined molecular structure governed by a significant anomeric effect, which dictates its preferred conformation in the solid state. This structural understanding, derived from a combination of X-ray crystallography, spectroscopy, and computational chemistry, provides a solid foundation for interpreting its reactivity. The utility of this compound as both a diazo-transfer agent and a precursor for bifunctionalization reactions highlights its importance in modern organic synthesis. The elucidation of its reaction mechanisms, such as the radical pathway for azidotrifluoromethylation, will continue to inspire the development of novel synthetic transformations.

References

- 1. Buy this compound | 3855-45-6 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 3855-45-6 | Benchchem [benchchem.com]

- 5. Methanesulfonyl azide, trifluoro- | CF3N3O2S | CID 10986786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 8. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06473D [pubs.rsc.org]

The Advent and Application of Triflyl Azide: A Technical Guide

Introduction

Trifluoromethanesulfonyl azide (B81097) (CF₃SO₂N₃), commonly known as triflyl azide (TfN₃), is a highly reactive and potent diazo-transfer reagent integral to modern organic synthesis.[1] Since its initial description, it has become an indispensable tool for the introduction of the azide functionality into a wide array of organic molecules, a critical step in the synthesis of pharmaceuticals and other complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthetic applications of triflyl azide, with a particular focus on detailed experimental protocols and safety considerations.

Discovery and Historical Context

The synthesis and utility of triflyl azide were first reported in 1972 by Cavender and Shiner.[3] Their work detailed the preparation of triflyl azide from trifluoromethanesulfonic anhydride (B1165640) and sodium azide and its subsequent reaction with alkyl amines to form alkyl azides.[3][4] This discovery marked a significant advancement in the field of azide synthesis, offering a more reactive alternative to existing reagents. The powerful electron-withdrawing nature of the triflyl group renders the azide highly electrophilic, facilitating the efficient transfer of the diazo group.[1][2]

Due to its inherent instability and explosive nature, triflyl azide is not commercially available and is almost exclusively generated and used in situ.[5][6] This characteristic has shaped its historical application, with early methodologies often employing dichloromethane (B109758) as the solvent.[4] However, safety concerns regarding the formation of explosive byproducts such as azido-chloromethane and diazidomethane have led to the adoption of alternative solvents like toluene, acetonitrile, or pyridine.[1][4]

Chemical Properties and Reactivity

Triflyl azide is a colorless, volatile, and highly energetic compound.[6] Its high reactivity stems from the trifluoromethanesulfonyl group, a strong electron-withdrawing group that polarizes the azide moiety, making it an excellent electrophile.[1] This property allows it to readily react with a broad range of nucleophiles, including primary amines, β-dicarbonyls, activated methylene (B1212753) compounds, and sulfonamides.[5][7][8]

The primary application of triflyl azide is in diazo-transfer reactions.[1] This process involves the transfer of a diazo group (=N₂) to a substrate, yielding the corresponding azide and trifluoromethanesulfonamide (B151150) as a byproduct.[2] The reaction is highly efficient and generally proceeds under mild conditions.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactions of triflyl azide.

Table 1: Stoichiometry for in situ Generation of Triflyl Azide

| Reagent | Molar Equivalent |

| Triflic Anhydride | 1.1 eq. |

| Sodium Azide | 1.5 eq. |

| Substrate (e.g., primary amine) | 1.0 eq. |

| Non-nucleophilic base (e.g., triethylamine) | 2.0 eq. |

Note: Equivalencies are relative to the substrate.[5]

Table 2: Comparison of Diazo-Transfer Reagents

| Feature | Triflyl Azide (TfN₃) | Imidazole-1-sulfonyl Azide (ISA) | Diphenylphosphoryl Azide (DPPA) |

| Reactivity | Very High | High | Moderate |

| Safety Profile | Explosive; generated in situ | Generally safer than TfN₃ | Generally one of the safer options |

| Commercial Availability | No | Yes (as hydrochloride salt) | Yes |

| Primary Application | Diazo-transfer reactions | Diazo-transfer reactions | Curtius rearrangement, Mitsunobu reaction |

Source: Adapted from BenchChem comparative guides.[5]

Experimental Protocols

1. In situ Generation and Use of Triflyl Azide for Diazo-Transfer

This protocol describes the in situ generation of triflyl azide and its subsequent use in a diazo-transfer reaction with a primary amine.[5]

Materials:

-

Primary amine substrate

-

Triflic anhydride (Tf₂O)

-

Sodium azide (NaN₃)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer

-

Ice bath

-

Blast shield

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (2.0 eq.) in the chosen solvent in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triflic anhydride (1.1 eq.) in the same solvent.

-

In another separate flask, prepare a solution of sodium azide (1.5 eq.) in the same solvent and cool to 0 °C.

-

CAUTION: This step generates explosive triflyl azide and must be performed behind a blast shield. Slowly add the triflic anhydride solution to the sodium azide solution at 0 °C.

-

Slowly add the freshly prepared triflyl azide solution to the cooled amine solution.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography.

2. Synthesis of Triflyl Azide Solution (Biphasic System)

This protocol, adapted from a procedure reported by Xu and colleagues, describes the preparation of a triflyl azide solution in a biphasic water/dichloromethane mixture.[9]

Materials:

-

Sodium azide (NaN₃), 8 g

-

Water, 20 mL

-

Dichloromethane (CH₂Cl₂), 25 mL

-

Trifluoromethanesulfonic anhydride (Tf₂O), 7 g

-

Separatory funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Prepare a solution of sodium azide in water and dichloromethane in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride via syringe to the stirred solution at 0 °C.

-

Continue stirring the mixture at 0 °C for 2 hours.

-

Transfer the mixture to a separatory funnel and separate the dichloromethane layer.

-

Wash the aqueous layer with two 10 mL portions of dichloromethane.

-

Combine all the dichloromethane layers. This solution of triflyl azide should be used immediately and NEVER CONCENTRATED .[6]

Visualizations

Caption: Workflow for in situ generation of triflyl azide and subsequent diazo-transfer.

Caption: Simplified reaction pathway for diazo-transfer using triflyl azide.

Safety Considerations

Triflyl azide is a potent explosive and must be handled with extreme caution.[6] Key safety protocols include:

-

In situ generation and immediate use: Triflyl azide should never be isolated or stored.[6]

-

Avoid concentration: Solutions of triflyl azide should never be concentrated, as this significantly increases the risk of explosion.[6]

-

Use of a blast shield: All operations involving the generation and use of triflyl azide must be conducted behind a blast shield.[5]

-

Solvent choice: Chlorinated solvents like dichloromethane should be avoided due to the potential formation of highly explosive byproducts.[1][4] Toluene is a recommended alternative.[1][10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a face shield, and a lab coat, is mandatory.[6]

-

Quenching: Any residual triflyl azide must be carefully quenched before disposal.[11]

Conclusion

Triflyl azide is a powerful and highly effective reagent for diazo-transfer reactions, enabling the synthesis of a vast range of organic azides. Its discovery has had a profound impact on organic synthesis, particularly in the fields of medicinal chemistry and drug development. Despite its hazardous nature, the development of safe handling procedures and in situ generation protocols has allowed for its widespread and invaluable application. Researchers and scientists utilizing this reagent must adhere strictly to the detailed experimental and safety protocols to ensure both successful synthetic outcomes and a safe laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethanesulfonyl azide | 3855-45-6 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Azide synthesis by diazotransfer [organic-chemistry.org]

- 8. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Triflyl Azide as a Source of the Trifluoromethyl Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a critical structural motif in modern pharmaceuticals, agrochemicals, and materials science, owing to its unique stereoelectronic properties that can enhance metabolic stability, binding affinity, and lipophilicity. The efficient generation of the trifluoromethyl radical (CF₃•) is paramount for the development of novel trifluoromethylation methodologies. Triflyl azide (B81097) (CF₃SO₂N₃), a readily accessible and highly reactive reagent, has emerged as a potent source of the trifluoromethyl radical under thermal and photochemical conditions. This technical guide provides a comprehensive overview of the use of triflyl azide for the generation of the trifluoromethyl radical, with a focus on its application in the metal-free azidotrifluoromethylation of unactivated alkenes. This document details the underlying mechanisms, provides experimental protocols, and presents key quantitative data to facilitate its adoption and further exploration in research and development settings.

Introduction: The Significance of the Trifluoromethyl Radical

The introduction of a trifluoromethyl group can profoundly influence the physicochemical and biological properties of organic molecules. The trifluoromethyl radical is a key intermediate in many trifluoromethylation reactions. Its electrophilic nature allows it to react with a wide range of nucleophilic substrates, making it a versatile tool for C-CF₃ bond formation. Historically, the generation of the trifluoromethyl radical has relied on reagents that can be expensive, require harsh reaction conditions, or involve transition metal catalysts.[1] Triflyl azide presents an attractive alternative, serving as a bifunctional reagent that can deliver both the trifluoromethyl radical and an azide moiety.[1][2][3]

Generation of the Trifluoromethyl Radical from Triflyl Azide

Triflyl azide can be decomposed to generate the trifluoromethyl radical through both thermal and photochemical pathways. The most well-documented method involves a thermally initiated radical chain reaction.

Thermal Decomposition

The thermal generation of the trifluoromethyl radical from triflyl azide is typically initiated by a radical initiator. The proposed mechanism involves the following key steps:

-

Initiation: A radical initiator, upon thermal decomposition, generates an initial radical species.

-

Radical Propagation:

-

The initiator radical reacts with triflyl azide to produce a trifluoromethanesulfonyl radical (CF₃SO₂•).

-

The trifluoromethanesulfonyl radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to form the trifluoromethyl radical (CF₃•).[1]

-

The trifluoromethyl radical then engages in subsequent reactions, such as addition to an alkene.[4]

-

The resulting alkyl radical can then react with another molecule of triflyl azide to propagate the chain, yielding an azidated product and regenerating the trifluoromethanesulfonyl radical.[4]

-

This radical chain mechanism makes the process highly efficient for the difunctionalization of alkenes.[4]

Photochemical Decomposition

While less documented specifically for the generation of the trifluoromethyl radical for synthetic applications, the photolysis of sulfonyl azides is a known method for generating sulfonylnitrenes.[5] It is plausible that photochemical conditions could also be employed to initiate the homolytic cleavage of the S-N bond in triflyl azide, leading to the formation of the trifluoromethanesulfonyl radical and subsequently the trifluoromethyl radical. Further research is needed to fully explore and optimize the photochemical generation of the trifluoromethyl radical from triflyl azide for synthetic purposes.

Evidence for Trifluoromethyl Radical Generation

The involvement of the trifluoromethyl radical in reactions utilizing triflyl azide has been substantiated through various mechanistic studies, primarily radical trapping experiments.

-

Radical Scavenging: The addition of radical scavengers such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT) has been shown to completely inhibit reactions that are proposed to proceed via a trifluoromethyl radical generated from triflyl azide.

-

Radical Adduct Formation: In the presence of TEMPO, the formation of the corresponding TEMPO-CF₃ adduct has been detected, providing direct evidence for the existence of the trifluoromethyl radical.

Application in Metal-Free Azidotrifluoromethylation of Alkenes

A prominent application of triflyl azide as a trifluoromethyl radical source is the metal-free azidotrifluoromethylation of unactivated alkenes.[1][2][3] This reaction allows for the simultaneous introduction of both a trifluoromethyl group and an azide group across a double bond, providing access to valuable vicinal trifluoromethyl azides.[1][2][3] These products are versatile synthetic intermediates that can be further transformed into trifluoromethylated amines, heterocycles, and other biologically relevant molecules.[1]

Reaction Data

The following table summarizes representative yields for the metal-free azidotrifluoromethylation of various unactivated alkenes using triflyl azide.

| Alkene Substrate | Product | Yield (%) | Reference |

| Styrene | 2-azido-1-phenyl-1-(trifluoromethyl)ethane | 85 | [1] |

| 4-Methylstyrene | 2-azido-1-(p-tolyl)-1-(trifluoromethyl)ethane | 82 | [1] |

| 4-Chlorostyrene | 2-azido-1-(4-chlorophenyl)-1-(trifluoromethyl)ethane | 78 | [1] |

| 1-Octene | 1-azido-2-(trifluoromethyl)octane | 65 | [1] |

| Cyclohexene | 1-azido-2-(trifluoromethyl)cyclohexane | 72 | [1] |

Experimental Protocols

Caution: Triflyl azide is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood behind a blast shield. It is recommended to prepare and use it in situ without isolation or concentration.

In Situ Preparation of Triflyl Azide

This protocol describes the in-situ generation of triflyl azide for immediate use in a subsequent reaction.

Materials:

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Sodium azide (NaN₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Toluene (B28343)

-

Water

-

Ice bath

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium azide (1.5 eq.) in a minimal amount of water.

-

Add dichloromethane or toluene to create a biphasic system.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

In the dropping funnel, prepare a solution of trifluoromethanesulfonic anhydride (1.1 eq.) in the same organic solvent.

-

Add the triflic anhydride solution dropwise to the cooled, vigorously stirred sodium azide solution over a period of 30 minutes.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.

-

The organic layer containing the in-situ generated triflyl azide is then carefully separated and used immediately in the subsequent reaction. DO NOT ATTEMPT TO CONCENTRATE THE SOLUTION.

General Protocol for the Metal-Free Azidotrifluoromethylation of Alkenes

Materials:

-

Alkene (1.0 eq.)

-

In-situ generated triflyl azide solution (1.5 eq.)

-

Radical initiator (e.g., AIBN or di-tert-butyl peroxide, 10-20 mol%)

-

Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the alkene in the chosen anhydrous solvent under an inert atmosphere, add the radical initiator.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C).

-

Slowly add the freshly prepared, cold (0 °C) solution of triflyl azide to the heated reaction mixture via a syringe pump over several hours.

-

After the addition is complete, continue to heat the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Carefully quench any unreacted triflyl azide by the slow addition of a reducing agent (e.g., a solution of sodium thiosulfate).

-

Perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Mechanism of Trifluoromethyl Radical Generation and Azidotrifluoromethylation

Caption: Radical chain mechanism for azidotrifluoromethylation.

Experimental Workflow for In Situ Generation and Reaction

Caption: Workflow for triflyl azide generation and use.

Conclusion

Triflyl azide is a valuable and versatile reagent for the generation of the trifluoromethyl radical, enabling powerful synthetic transformations such as the metal-free azidotrifluoromethylation of unactivated alkenes. The radical chain mechanism allows for efficient and atom-economical access to important trifluoromethylated building blocks. While the hazardous nature of triflyl azide necessitates careful handling and in-situ preparation, the operational simplicity and broad applicability of the methodology make it an attractive tool for researchers in organic synthesis and drug discovery. Future work in this area may focus on the development of safer, solid-supported triflyl azide reagents and a more detailed investigation of the photochemical pathways for trifluoromethyl radical generation.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dual Nature of a Powerful Reagent: An In-depth Technical Guide to the Reactivity of Trifluoromethanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonyl azide (B81097) (TfN3), also known as triflyl azide, is a highly reactive and versatile reagent in organic synthesis. Its potent electrophilicity, stemming from the powerful electron-withdrawing trifluoromethanesulfonyl group, makes it an exceptional diazo-transfer agent.[1] However, this high reactivity is coupled with significant instability, rendering it a potentially explosive compound that demands careful handling.[1][2] This technical guide provides a comprehensive overview of the reactivity of TfN3, including detailed experimental protocols, quantitative data, and mechanistic insights to enable its safe and effective use in research and drug development.

Core Reactivity and Applications

The primary utility of trifluoromethanesulfonyl azide lies in its ability to efficiently transfer a diazo group to various substrates. This has been instrumental in the synthesis of a wide array of nitrogen-containing compounds, which are foundational in the development of pharmaceuticals.[1] Key applications include:

-

Diazo-Transfer Reactions: TfN3 is exceptionally effective in converting primary amines to azides and active methylene (B1212753) compounds to diazo compounds.[1][3] This transformation is a cornerstone for accessing azides for subsequent reactions like cycloadditions or reductions.[4]

-

Azidotrifluoromethylation: In a display of its dual functionality, TfN3 can serve as a single reagent for the concurrent introduction of both an azide (N3) and a trifluoromethyl (CF3) group onto organic molecules.[5][6] This metal-free approach offers a more efficient and cost-effective route to vicinal trifluoromethyl azides, which are valuable building blocks in drug discovery.[5][7]

-

Reactions with Aromatic Compounds: Thermolysis of TfN3 with aromatic compounds can lead to the formation of sulfonanilides, proceeding through a trifluoromethanesulfonyl nitrene intermediate.[5][8]

Quantitative Data Summary

Direct and standardized quantitative comparisons of TfN3's reactivity are not always readily available in the literature. However, the following tables summarize key properties and reported reaction outcomes to provide a comparative perspective.

| Property | This compound (TfN3) | Methanesulfonyl Azide (MsN3) |

| Molar Mass | 175.09 g·mol−1 | - |

| Boiling Point | Decomposes (Explosive) | Decomposes at 120 °C |

| Reactivity | Extremely reactive, highly electrophilic[1] | Moderately reactive, often requires catalysis[1] |

| Stability | Highly unstable and explosive[1] | More stable, but still potentially explosive[1] |

| Commercial Availability | Not commercially available, must be prepared in situ[1] | Available from various suppliers |

| Radical Azidation Rate Constant (80 °C) | 7 × 10⁵ M⁻¹ s⁻¹[9] | - |

Table 1: Comparative Properties of this compound and Methanesulfonyl Azide.

| Reaction Type | Substrate | Product Yield | Reference |

| Diazo transfer to α-nitrocarbonyl compounds | Ethyl nitroacetate | 88% | [10] |

| Azidotrifluoromethylation of alkenes | Various unactivated alkenes | 58-88% | [7] |

| Diazo transfer to β-ketonitrile | β-ketonitrile 37 | 85% | [11] |

Table 2: Selected Reported Yields for Reactions Involving this compound.

Experimental Protocols

Extreme caution is advised when working with this compound due to its explosive nature. It should always be prepared and used in a dilute solution immediately after synthesis and should never be concentrated. [1][2]

Protocol 1: In Situ Synthesis of this compound

This protocol describes the common laboratory-scale synthesis of TfN3 for immediate use.

Materials:

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf2O)

-

Sodium azide (NaN3)

-

Dichloromethane (B109758) (CH2Cl2) or a safer alternative like toluene (B28343) or hexane[1]

-

Water

-

Ice bath

Procedure:

-

Prepare a biphasic solution by dissolving sodium azide in water and adding dichloromethane in a reaction vessel equipped with a magnetic stirrer.

-

Cool the vigorously stirred solution to 0 °C in an ice bath.[2]

-

Slowly add trifluoromethanesulfonic anhydride to the chilled solution via a syringe.[2]

-

Continue stirring the reaction mixture at 0 °C for approximately 2 hours.[1]

-

After 2 hours, stop the stirring and allow the layers to separate.

-

Carefully separate the organic layer containing the dilute solution of this compound. Do not concentrate the solution. [1]

-

The solution is now ready for immediate use in subsequent reactions.

Protocol 2: Diazo-Transfer Reaction with a Primary Amine

This protocol outlines a general procedure for the conversion of a primary amine to an azide using the freshly prepared TfN3 solution.

Materials:

-

Dilute solution of this compound in an organic solvent (from Protocol 1)

-

Primary amine

-

Appropriate reaction solvent (e.g., dichloromethane, acetonitrile)[10]

Procedure:

-

Dissolve the primary amine in the chosen reaction solvent in a suitable reaction vessel.

-

If required, add a base to the solution.

-

Slowly add the freshly prepared dilute solution of this compound to the amine solution at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction carefully (e.g., by adding a reducing agent to destroy any remaining azide).

-

Proceed with the appropriate work-up and purification steps to isolate the desired azide product.

Mechanistic Insights and Visualizations

The high reactivity of TfN3 can be understood through its reaction mechanisms. The following diagrams illustrate key pathways.

Caption: Synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 3855-45-6 | Benchchem [benchchem.com]

- 5. Buy this compound | 3855-45-6 [smolecule.com]

- 6. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06473D [pubs.rsc.org]

- 7. This compound as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A Powerful Reagent for the Preparation of α-Nitro-α-diazocarbonyl Derivatives [organic-chemistry.org]

- 11. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Alkyl Azides Using Trifluoromethanesulfonyl Azide

Audience: Researchers, scientists, and drug development professionals.

Abstract